molecular formula C10H10F2O3 B8010318 3-Hydroxypropyl 3,4-difluorobenzoate

3-Hydroxypropyl 3,4-difluorobenzoate

Cat. No.: B8010318
M. Wt: 216.18 g/mol
InChI Key: GHGKRZNQJIGXGV-UHFFFAOYSA-N
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Description

3-Hydroxypropyl 3,4-difluorobenzoate is an organic compound characterized by the presence of a hydroxypropyl group and two fluorine atoms attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxypropyl 3,4-difluorobenzoate typically involves the esterification of 3,4-difluorobenzoic acid with 3-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropyl 3,4-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 3-oxopropyl 3,4-difluorobenzoate.

    Reduction: Formation of 3-hydroxypropyl 3,4-difluorobenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

3-Hydroxypropyl 3,4-difluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Hydroxypropyl 3,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxypropyl benzoate
  • 3-Hydroxypropyl 4-fluorobenzoate
  • 3-Hydroxypropyl 2,4-difluorobenzoate

Uniqueness

3-Hydroxypropyl 3,4-difluorobenzoate is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly alter its chemical and biological properties compared to similar compounds. The difluorinated structure can enhance its reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxypropyl 3,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c11-8-3-2-7(6-9(8)12)10(14)15-5-1-4-13/h2-3,6,13H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGKRZNQJIGXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCCCO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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